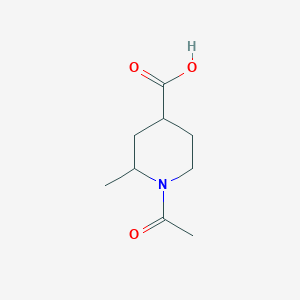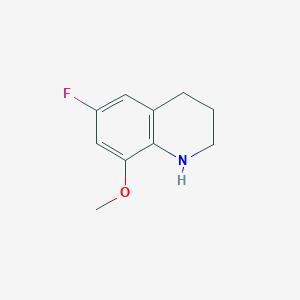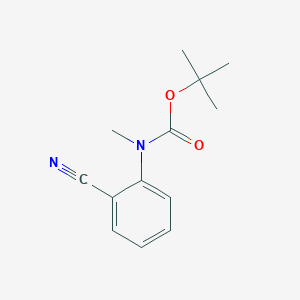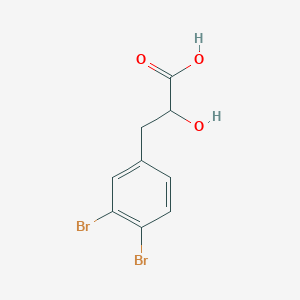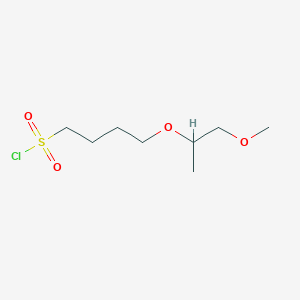
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid and 1-methoxypropan-2-ol.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine, triethylamine) are commonly used.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Lithium aluminum hydride or similar reducing agents are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
科学研究应用
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: Used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Utilized in the development of sulfonamide-based drugs with potential therapeutic applications.
作用机制
The mechanism of action of 4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can have biological activity or serve as intermediates in further chemical transformations.
相似化合物的比较
Similar Compounds
1-Butanesulfonyl Chloride: Similar in structure but lacks the methoxypropan-2-yloxy group.
4-Chlorobutane-1-sulfonyl Chloride: Similar but with a chlorine atom instead of the methoxypropan-2-yloxy group.
Methoxypropane: Similar in having a methoxy group but lacks the sulfonyl chloride functionality.
Uniqueness
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and methoxypropan-2-yloxy groups, which confer specific reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
属性
分子式 |
C8H17ClO4S |
|---|---|
分子量 |
244.74 g/mol |
IUPAC 名称 |
4-(1-methoxypropan-2-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-8(7-12-2)13-5-3-4-6-14(9,10)11/h8H,3-7H2,1-2H3 |
InChI 键 |
IACXVZPHBJGZLS-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OCCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
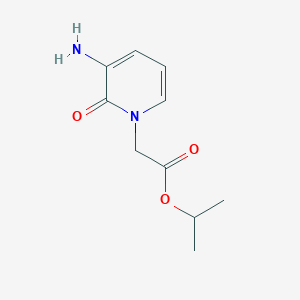
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
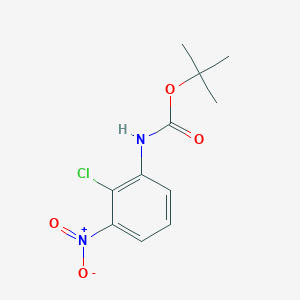
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
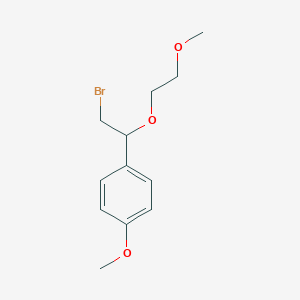
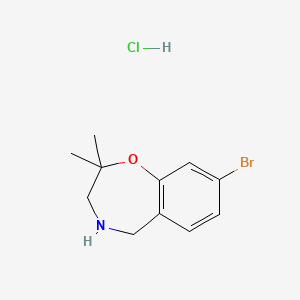
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
